molecular formula C28H39NO6 B14803453 (Z)-4-Acetamidophenyl 7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate

(Z)-4-Acetamidophenyl 7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate

Cat. No.: B14803453
M. Wt: 485.6 g/mol
InChI Key: CNFZDRIMILJQQC-BJENHRNLSA-N
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Description

9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER is a synthetic derivative of prostaglandin E2 It is known for its complex structure and significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER involves multiple steps, starting from the basic prostaglandin E2 structure. The process typically includes the following steps:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Oxidation: Conversion of hydroxyl groups to oxo groups.

    Esterification: Formation of the ester bond with (4-acetylamino) phenyl group.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis with stringent control over reaction conditions and purification steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER undergoes various chemical reactions, including:

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions yield hydroxyl derivatives .

Scientific Research Applications

9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions.

    Biology: Investigated for its role in cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER involves its interaction with specific molecular targets and pathways. It primarily acts on prostaglandin receptors, modulating various physiological responses such as inflammation and smooth muscle contraction. The compound’s effects are mediated through the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E2: The parent compound with similar biological activity.

    Prostaglandin F2alpha: Another prostaglandin with distinct physiological effects.

    Prostaglandin D2: Known for its role in allergic responses and inflammation

Uniqueness

9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other prostaglandins. These modifications allow for targeted applications in research and potential therapeutic uses.

Properties

Molecular Formula

C28H39NO6

Molecular Weight

485.6 g/mol

IUPAC Name

(4-acetamidophenyl) (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C28H39NO6/c1-3-4-7-10-22(31)15-18-25-24(26(32)19-27(25)33)11-8-5-6-9-12-28(34)35-23-16-13-21(14-17-23)29-20(2)30/h5,8,13-18,22,24-25,27,31,33H,3-4,6-7,9-12,19H2,1-2H3,(H,29,30)/b8-5+,18-15+/t22-,24+,25+,27+/m0/s1

InChI Key

CNFZDRIMILJQQC-BJENHRNLSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)OC2=CC=C(C=C2)NC(=O)C)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C)O)O

Origin of Product

United States

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